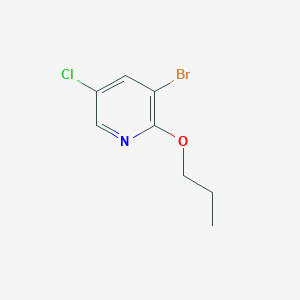

![molecular formula C19H23N7O8 B7977851 (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate](/img/structure/B7977851.png)

(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound with PubChem (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate is known as folic acid dihydrate. It is a B-complex vitamin, specifically Vitamin B9, which is essential for the body to produce red blood cells. Folic acid dihydrate is used in various applications, including gene therapy, due to its ability to form non-covalent complexes with polyethylenimine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Folic acid dihydrate can be synthesized through a multi-step process involving the condensation of p-aminobenzoyl-L-glutamic acid with 2-amino-4-hydroxy-6-formylpteridine. The reaction typically requires acidic conditions and a suitable solvent such as water or ethanol. The final product is then crystallized to obtain folic acid dihydrate .

Industrial Production Methods

Industrial production of folic acid dihydrate involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and filtration to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Folic acid dihydrate undergoes various chemical reactions, including:

Oxidation: Folic acid can be oxidized to form dihydrofolic acid and tetrahydrofolic acid.

Reduction: It can be reduced to form dihydrofolic acid using reducing agents like sodium borohydride.

Substitution: Folic acid can undergo substitution reactions, particularly at the pteridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in aqueous or alcoholic solutions.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Dihydrofolic acid, tetrahydrofolic acid.

Reduction: Dihydrofolic acid.

Substitution: Various substituted pteridine derivatives.

Wissenschaftliche Forschungsanwendungen

Folic acid dihydrate has numerous scientific research applications:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Essential for DNA synthesis and repair, making it crucial for cell division and growth.

Medicine: Used in the treatment of folic acid deficiency, anemia, and as a supplement during pregnancy to prevent neural tube defects.

Industry: Used in the fortification of food products and as a dietary supplement.

Wirkmechanismus

Folic acid dihydrate exerts its effects by participating in the synthesis of nucleotides, which are the building blocks of DNA and RNA. It acts as a coenzyme in the transfer of one-carbon units in various metabolic reactions. The molecular targets include enzymes such as dihydrofolate reductase, which is involved in the reduction of dihydrofolic acid to tetrahydrofolic acid, a crucial step in the synthesis of purines and thymidylate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Dihydrofolic acid

- Tetrahydrofolic acid

- Methotrexate (a folic acid antagonist used in chemotherapy)

Uniqueness

Folic acid dihydrate is unique due to its stability and solubility in water, making it suitable for various pharmaceutical and industrial applications. Unlike its reduced forms (dihydrofolic acid and tetrahydrofolic acid), folic acid is more stable and easier to handle in industrial processes .

Eigenschaften

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6.2H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);2*1H2/t12-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYNNYOEHBJUQP-LTCKWSDVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N.O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (3S)-1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B7977827.png)